

## Development of Brasofensine Halted, Precluding Long-Term Efficacy Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Brasofensine sulfate	
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Brasofensine (NS-2214, BMS-204756) is a phenyltropane derivative that acts as a dopamine transporter (DAT) inhibitor.[1] It was under investigation for the potential treatment of Parkinson's disease.[2][3] However, the clinical development of brasofensine was discontinued, and therefore, no long-term efficacy data from extensive clinical trials is available.[2][3] Phase I and II clinical trials were conducted, but the development was halted in November 2001.[2] One of the reasons cited for the discontinuation was in vivo isomerization of the molecule.[1] A short-term study in early Parkinson's disease patients showed an initial improvement in motor symptoms, but this effect was not sustained and disappeared after 14 days.[4]

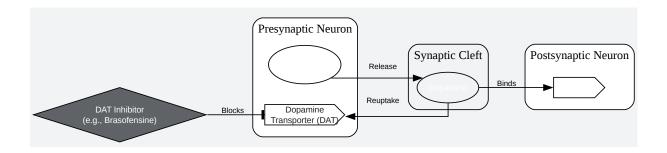
Due to the discontinuation of its development, a direct comparison of the long-term efficacy of **brasofensine sulfate** with other DAT inhibitors based on comprehensive clinical data is not possible. This guide, therefore, summarizes the available preclinical and early-stage clinical findings for brasofensine and provides a comparative overview of other selected DAT inhibitors based on available scientific literature.

# Mechanism of Action of Dopamine Transporter Inhibitors

Dopamine transporter (DAT) inhibitors are a class of drugs that block the dopamine transporter, a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[5] By inhibiting this reuptake process, these agents increase the extracellular concentration of dopamine, thereby enhancing dopaminergic neurotransmission.



This mechanism is the basis for their therapeutic potential in conditions characterized by dopamine deficiency, such as Parkinson's disease.[6]



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Mechanism of action of Dopamine Transporter (DAT) inhibitors.

# Comparative Overview of Brasofensine and Other DAT Inhibitors

While long-term efficacy data for brasofensine is absent, a comparison can be made based on available preclinical and early clinical data for brasofensine and other DAT inhibitors such as cocaine, methylphenidate, and bupropion.



Compound	Binding Affinity (Ki) for hDAT (nM)	Potency (IC50) for DA Uptake Inhibition (nM)	Key Findings from Studies
Brasofensine	Not explicitly found in search results	Not explicitly found in search results	Phase I/II trials were completed, but development was discontinued.[2] A short-term positive effect on motor symptoms in early Parkinson's disease was not sustained beyond 14 days.[4]
Cocaine	~390 - 640[5]	510[5]	Blocks DAT, NET, and SERT at similar concentrations.[7]
Methylphenidate	~390[5]	~100-300[5]	Potent inhibitor of DAT and NET, but a much weaker inhibitor of SERT.[7]
Bupropion	5230[5]	~500-1000[5]	Has shown some efficacy in improving symptoms of Parkinson's disease and is sometimes used to treat depression in these patients.[4]



Diclofensine 16.8

16.8

A triple monoamine reuptake inhibitor that was effective as an antidepressant in human trials but was not commercially developed.[8]

# Experimental Protocols Brasofensine Phase I/II Clinical Trial Methodology (General Description)

While specific detailed protocols for the brasofensine trials are not readily available, a general methodology for such trials in Parkinson's disease can be outlined based on a study involving brasofensine.[9]

- Study Design: A common design is a randomized, double-blind, placebo-controlled, dose-escalation study. A crossover design may also be used, where each patient receives both the investigational drug and a placebo at different times.[9]
- Participants: Patients with a diagnosis of Parkinson's disease, often within a specific range of disease severity as measured by scales like the Hoehn and Yahr scale.
- Intervention: Participants receive single or multiple ascending oral doses of the investigational drug (e.g., brasofensine at 0.5, 1, 2, or 4 mg) or a placebo.[9] In some studies, the investigational drug is co-administered with standard Parkinson's disease medications like levodopa/carbidopa.[9]

#### Assessments:

- Safety and Tolerability: Monitored through the recording of adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests.[9]
- Pharmacokinetics: Blood samples are collected at various time points to determine
   pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum



concentration (Tmax), and area under the curve (AUC).[9]

 Pharmacodynamics/Efficacy: Efficacy is assessed using standardized rating scales for Parkinson's disease, such as the Unified Parkinson's Disease Rating Scale (UPDRS), particularly the motor subscale.[9]

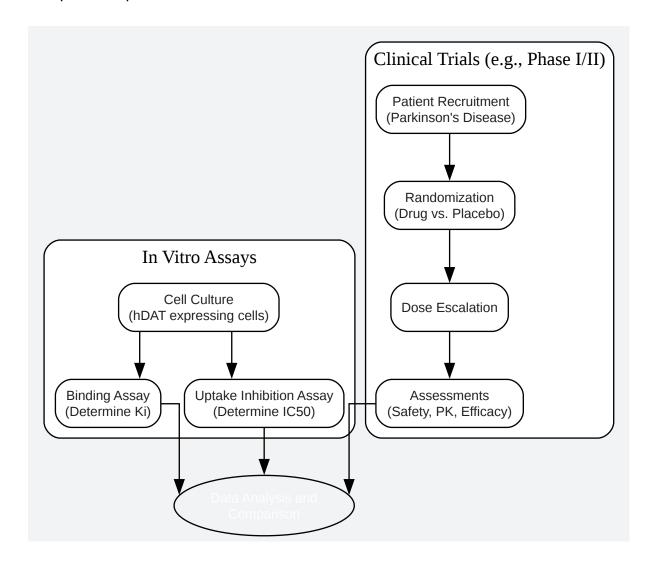
#### In Vitro Binding Affinity and Uptake Inhibition Assays

The binding affinity (Ki) and functional potency (IC50) of DAT inhibitors are determined using in vitro assays.

- Objective: To quantify the ability of a compound to bind to the dopamine transporter and to inhibit the reuptake of dopamine.
- Methodology:
  - Cell Culture: Human embryonic kidney (HEK293) cells or other suitable cell lines are genetically engineered to express the human dopamine transporter (hDAT).[5]
  - Binding Assay (for Ki):
    - Cell membranes containing hDAT are incubated with a radiolabeled ligand that is known to bind to the DAT (e.g., [³H]WIN 35,428).
    - Increasing concentrations of the test compound (e.g., brasofensine, cocaine) are added to compete with the radioligand for binding to the DAT.
    - The amount of radioactivity bound to the membranes is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
    - The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
  - Uptake Inhibition Assay (for IC50):
    - The hDAT-expressing cells are incubated with radiolabeled dopamine ([3H]dopamine).
    - Increasing concentrations of the test compound are added to the incubation medium.



- The amount of radioactivity taken up by the cells is measured.
- The IC50 value is the concentration of the test compound that inhibits 50% of the dopamine uptake.



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General experimental workflow for evaluating DAT inhibitors.

#### Conclusion

The development of brasofensine was terminated before long-term efficacy could be established. Early clinical data suggested a lack of sustained effect on motor symptoms in Parkinson's disease. While a direct comparison of long-term efficacy is not feasible, the available preclinical and early clinical data for brasofensine can be contextualized by



comparing its profile with that of other DAT inhibitors. The therapeutic potential of DAT inhibitors in Parkinson's disease continues to be an area of research, with a focus on achieving sustained symptomatic relief without significant side effects. Future studies on novel DAT inhibitors will be necessary to fully elucidate their long-term efficacy and safety in the management of Parkinson's disease.

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- To cite this document: BenchChem. [Development of Brasofensine Halted, Precluding Long-Term Efficacy Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10752218#long-term-efficacy-of-brasofensinesulfate-compared-to-other-dat-inhibitors]

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